molecular formula C24H22N4O3 B11574688 (2E)-2-cyano-N-cyclopentyl-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

(2E)-2-cyano-N-cyclopentyl-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

Cat. No.: B11574688
M. Wt: 414.5 g/mol
InChI Key: LCDTXTXCRJZRFY-SAPNQHFASA-N
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Description

“(2E)-2-cyano-N-cyclopentyl-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide” is a complex organic compound with a fascinating structure. Let’s break it down:

  • The core structure consists of a pyrido[1,2-a]pyrimidine ring fused with a chromone (4H-chromen-3-one) moiety.
  • The functional groups include a cyano group (CN) and a cyclopentyl ring.
  • The substituents are a 3-methylphenoxy group and a prop-2-enamide group.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One notable route is the reaction of 2-cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide with phosphorus reagents. This leads to the formation of novel diethyl phosphonates, 1,2,3-diazaphosphinanes, 1,2,3-thiazaphosphinine, and 1,2-azaphospholes bearing a chromone ring .

Reaction Conditions: The reaction conditions for these transformations may vary, but they typically involve the use of phosphorous acid, its diesters, phosphorus sulfides, and phosphorus tribromide.

Chemical Reactions Analysis

Types of Reactions: “(2E)-2-cyano-N-cyclopentyl-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide” can undergo various reactions, including:

    Nucleophilic substitution: The cyano group can be replaced by other nucleophiles.

    Cyclization: Formation of heterocyclic rings involving the chromone and pyrido[1,2-a]pyrimidine moieties.

Common Reagents and Conditions: Reagents such as phosphorous acid, phosphorus sulfides, and phosphorus tribromide play crucial roles in these reactions.

Major Products: The major products include diethyl phosphonates, 1,2,3-diazaphosphinanes, 1,2,3-thiazaphosphinine, and 1,2-azaphospholes with the chromone ring.

Scientific Research Applications

    Medicinal Chemistry: Investigating its pharmacological properties, especially as an anticancer agent.

    Biological Research: Studying its effects on cellular pathways and molecular targets.

    Industry: Exploring its use in materials science or catalysis.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific cellular components, affecting signaling pathways or enzymatic processes.

Comparison with Similar Compounds

While I don’t have specific data on similar compounds, researchers may compare this compound with related chromone derivatives or pyrido[1,2-a]pyrimidines to highlight its uniqueness.

Properties

Molecular Formula

C24H22N4O3

Molecular Weight

414.5 g/mol

IUPAC Name

(E)-2-cyano-N-cyclopentyl-3-[2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

InChI

InChI=1S/C24H22N4O3/c1-16-7-6-10-19(13-16)31-23-20(24(30)28-12-5-4-11-21(28)27-23)14-17(15-25)22(29)26-18-8-2-3-9-18/h4-7,10-14,18H,2-3,8-9H2,1H3,(H,26,29)/b17-14+

InChI Key

LCDTXTXCRJZRFY-SAPNQHFASA-N

Isomeric SMILES

CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)NC4CCCC4

Canonical SMILES

CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)NC4CCCC4

Origin of Product

United States

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